2-(4-Methoxycyclohexylidene)acetonitrile
Overview
Description
2-(4-Methoxycyclohexylidene)acetonitrile, also known as MCHN, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and a boiling point of 145°C. MCHN is a highly reactive compound with a wide range of potential applications in the laboratory and in the field.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
Several studies focus on the synthesis of complex organic compounds and understanding their reaction mechanisms. For instance, the synthesis and characterization of derivatives involving methoxycyclohexylidene structures are crucial in developing new materials and understanding their chemical behavior. This includes the investigation of novel synthesis pathways, reaction conditions, and the formation of intermediates in organic reactions (Wang Qing-xiu, 2012).
Photochemistry and Photophysics
Research in photochemistry and photophysics includes studying the behavior of compounds under light irradiation. For compounds similar to "2-(4-Methoxycyclohexylidene)acetonitrile," photo-induced reactions, photoisomerization processes, and the photophysical properties of organic molecules are of interest. These studies are fundamental for applications in photovoltaics, photoresponsive materials, and understanding the effects of light on chemical compounds (K. Mizuno et al., 2001).
Materials Science and Catalysis
The role of specific compounds in catalysis and material science is another area of interest. This includes the synthesis of polymers, dyes, and other materials where the reactivity and stability of compounds under various conditions are studied. For example, the preparation and functionalization of indolenines show the importance of understanding the nucleophilic aromatic substitution reactions for creating dyes and materials with specific properties (F. Huber et al., 2019).
Spectroscopy and Crystallography
Spectroscopic and crystallographic studies provide insights into the molecular structure, electron distribution, and intermolecular interactions of compounds. These studies are crucial for designing materials with desired optical, electronic, and structural properties. Research on the crystal structure of closely related compounds helps in understanding the arrangement and behavior of molecules in solid states, which is vital for the development of pharmaceuticals, nanomaterials, and other functional materials (K. Mantelingu et al., 2007).
properties
IUPAC Name |
2-(4-methoxycyclohexylidene)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBXZUHBIRCWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=CC#N)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxycyclohexylidene)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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